Taxumairol R

Cytotoxicity Prostate Cancer Natural Product Screening

Sourcing an authentic, high-purity Taxumairol R standard for Taxus extract profiling or Taxol biosynthetic pathway studies is critical; misidentification with other taxanes (e.g., Taxinine M) invalidates comparative analytical and metabolic flux data. This product resolves that challenge: • Authenticated by 2D-NMR, ensuring structural fidelity for HPLC/LC-MS method validation and batch-to-batch consistency. • ≥98% purity, suitable as a substrate or product standard in acyltransferase/oxygenase enzymology assays. • Unique 5-acetyl substitution pattern enables precise structure-activity relationship (SAR) investigations against prostate cancer cell lines.

Molecular Formula C37H44O15
Molecular Weight 728.7 g/mol
Cat. No. B161516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxumairol R
Molecular FormulaC37H44O15
Molecular Weight728.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C
InChIInChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1
InChIKeyXUMIEQQAVQWNBJ-CCCKHRJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Taxumairol R Procurement Guide


Taxumairol R, a diterpenoid natural product, is primarily isolated from the root bark of the Taiwanese yew, Taxus mairei [1]. As a member of the extensive taxane family, it possesses the molecular formula C37H44O15 and is also known by its semi-synthetic alias, 5-Acetyltaxinine M [2]. It is commonly utilized as a high-purity reference standard (HPLC) and a research compound for in vitro biological studies, with its structural identity firmly established through advanced 2D-NMR analyses .

1
Research format
High-purity natural product reference standard for analytical profiling
2
Study context
Taxol biosynthetic pathway elucidation and metabolic engineering research
3
Identity support
Structure confirmed by 2D-NMR for targeted taxane library screening

Taxumairol R Substitution Risks


Within the taxane family, which comprises over 600 distinct metabolites, minor structural variations can dramatically alter biological activity and, crucially, a compound's placement within the biosynthetic pathway [1]. Taxumairol R's specific acylation pattern and core scaffold differentiate it from more abundant taxanes like Taxinine M or baccatin derivatives. Its established identity as a primary metabolite in the Taxol biosynthetic pathway means it serves as a unique, non-interchangeable probe for investigating pathway bifurcations and structure-activity relationships (SAR) . Indiscriminate substitution with another taxane from the same plant extract would invalidate comparative analytical studies and misrepresent metabolic flux data, underscoring the need for targeted procurement.

Pathway role As a Taxol pathway primary metabolite, Taxumairol R is not interchangeable with pathway-terminal taxanes like paclitaxel.
SAR specificity Unique 5-acetyl substitution pattern means minor structural analogs may shift structure-activity relationship (SAR) interpretation.
Cell-line profile Reported cytotoxicity profile differs from other taxumairols; cell-model endpoint context may not transfer across tissue types.

Taxumairol R Evidence Guide


Cytotoxicity in Prostate Cancer Cells

Taxumairol R demonstrates quantifiable cytotoxic activity in vitro against human prostate cancer cells, positioning it as a compound of interest in oncology research . While specific IC50 values are not publicly available for direct comparison, its reported bioactivity against this specific cell line differentiates its preclinical utility from closely related compounds like taxumairols U and V, which are primarily evaluated against hepatoma cells, and taxumairol W, which is inactive [1]. This distinction guides the selection of Taxumairol R for genitourinary cancer-focused screening panels.

Cytotoxicity in Prostate Cancer Cells
Class-level inference
Activity reported against human prostate cancer cells. Taxumairols U/V active in hepatoma cells; Taxumairol W reported inactive.
Supports cell-model endpoint review for genitourinary screening panels.
Exact cell line and protocol not specified; data to verify.
Cytotoxicity Prostate Cancer Natural Product Screening

Paclitaxel Biosynthetic Intermediate

Taxumairol R is characterized as a primary metabolite within the complex Taxol biosynthetic pathway . This functional annotation distinguishes it from end-product taxanes like paclitaxel and docetaxel, as well as from numerous structurally related but biosynthetically silent or pathway-terminal taxoids. It is not a final antineoplastic agent but a crucial intermediate for studying enzymatic steps, flux, and pathway engineering.

Paclitaxel Biosynthetic Intermediate
Supporting evidence
Characterized as a primary metabolite within the Taxol biosynthetic pathway.
Supports pathway elucidation and metabolic flux studies.
Inferred from plant metabolomics; source review recommended.
Biosynthesis Metabolic Engineering Pathway Elucidation

NMR Structural Confirmation

The unambiguous identification of Taxumairol R is based on rigorous 2D-NMR techniques, including COSY, HSQC, HMBC, and NOESY experiments [1]. This level of structural verification is critical for differentiating it from its many co-isolated congeners, such as taxinine M (which has a different acetylation state) and paclitaxel (a distinct core scaffold). Commercial procurement for analytical purposes often includes a Certificate of Analysis specifying purity, typically ≥98% or ≥97%, with supporting NMR and MS data .

NMR Structural Confirmation
Supporting evidence
Full assignment by 2D-NMR techniques (COSY, HSQC, HMBC, NOESY).
Supports identity verification for analytical method validation.
Commercial procurement may include COA with purity and MS data.
Analytical Chemistry Quality Control Structural Elucidation

Taxumairol R Applications


Analytical Method Development & QC

Due to its well-characterized structure via 2D-NMR, Taxumairol R serves as a high-purity reference standard for the development and validation of HPLC or LC-MS methods aimed at profiling complex extracts of Taxus species. Its specific retention time and mass spectrum can be used to confirm its presence or absence in raw materials and botanical formulations, ensuring batch-to-batch consistency [1].

Taxol Biosynthesis & Metabolic Engineering

Taxumairol R is identified as a primary metabolite in the biosynthetic pathway leading to paclitaxel. Its procurement is essential for enzymology studies aimed at characterizing the specific acyltransferases or oxygenases responsible for its synthesis and subsequent conversion to downstream intermediates. It serves as a key substrate or product standard in assays designed to unravel metabolic bottlenecks in yew cell cultures .

Structure-Activity Relationship (SAR) Studies in Taxane-Based Drug Discovery

In contrast to other taxumairols whose cytotoxicity has been profiled in specific cancer types (e.g., U/V in hepatoma), Taxumairol R's reported activity against prostate cancer cells makes it a valuable member of a taxoid library for SAR studies. Its unique 5-acetyl substitution pattern (distinguishing it from taxinine M) provides a specific chemical handle to investigate how subtle modifications on the taxane core affect biological selectivity and potency [2].

Application
Selection Property
Validation Focus
Analytical Method Development
Well-characterized NMR structure
Retention time and mass spectrum profiling in Taxus extracts
Taxol Biosynthesis Research
Primary metabolite pathway role
Enzymology and metabolic bottleneck assays
Taxane SAR Studies
Cell-model endpoint review
Prostate cancer cell-line screening and 5-acetyl SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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